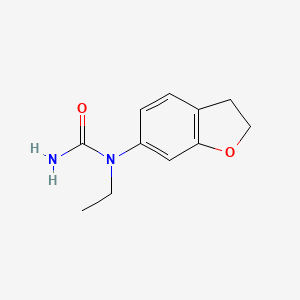![molecular formula C16H16S B14593443 Benzene, [[1-(phenylmethylene)propyl]thio]- CAS No. 61173-91-9](/img/structure/B14593443.png)
Benzene, [[1-(phenylmethylene)propyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[1-(phenylmethylene)propyl]thio]-: is an organic compound with the molecular formula C16H16S . It is characterized by the presence of a benzene ring substituted with a phenylmethylene and a propylthio group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[1-(phenylmethylene)propyl]thio]- typically involves the reaction of benzene derivatives with appropriate thiol and alkylating agents. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts such as Lewis acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Benzene, [[1-(phenylmethylene)propyl]thio]- may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [[1-(phenylmethylene)propyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like aluminum chloride or iron(III) chloride are often employed in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, [[1-(phenylmethylene)propyl]thio]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its aromatic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, [[1-(phenylmethylene)propyl]thio]- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. The presence of the phenylmethylene and propylthio groups can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
- Benzene, [(1-methylpropyl)thio]-
- Benzene, [(1-phenylethyl)thio]-
- Benzene, [(1-phenylmethyl)thio]-
Comparison: Benzene, [[1-(phenylmethylene)propyl]thio]- is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and have distinct applications in research and industry.
Propriétés
Numéro CAS |
61173-91-9 |
|---|---|
Formule moléculaire |
C16H16S |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1-phenylbut-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H16S/c1-2-15(13-14-9-5-3-6-10-14)17-16-11-7-4-8-12-16/h3-13H,2H2,1H3 |
Clé InChI |
OJLMBNYBPVCHTM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


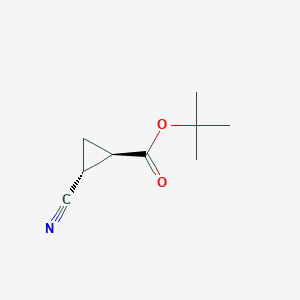
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
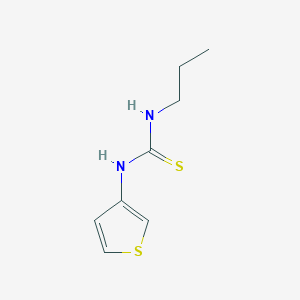


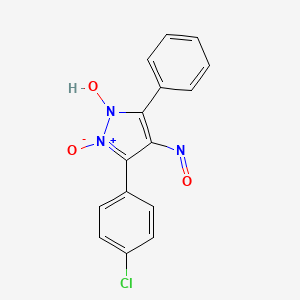
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
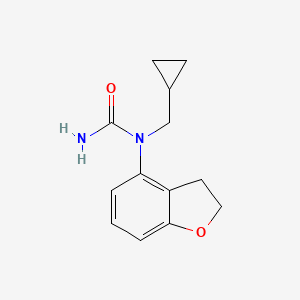
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)

